

AlGaAs vs. AlGaN for high-frequency device applications

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An Objective Comparison of AlGaAs and AlGaN for High-Frequency Device Applications

Introduction

In the realm of high-frequency electronics, the choice of semiconductor material is paramount to achieving desired device performance. Among the compound semiconductors, Aluminum Gallium Arsenide (AlGaAs) and Aluminum Gallium Nitride (AlGaN) have emerged as leading candidates, particularly for the fabrication of High Electron Mobility Transistors (HEMTs). This guide provides a detailed, objective comparison of AlGaAs and AlGaN, focusing on their material properties and performance in high-frequency applications. The information presented is supported by experimental and simulation data to aid researchers, scientists, and engineers in making informed decisions for their specific applications.

AlGaAs/GaAs-based HEMTs represent a mature technology, widely used in low-noise and high-frequency applications.[1] In contrast, the AlGaN/GaN system is a newer, wide-bandgap technology that has become the frontrunner for high-power and high-frequency amplifiers due to its superior material properties.[1][2]

Fundamental Material Properties

The intrinsic properties of a semiconductor dictate the ultimate performance limits of any device fabricated from it. AlGaN's wide bandgap, high breakdown field, and superior thermal conductivity give it a significant advantage over AlGaAs for high-power and high-temperature operation.[2][3] A key differentiator is the presence of strong spontaneous and piezoelectric







polarization effects in the AlGaN/GaN heterostructure, which induces a high-density twodimensional electron gas (2DEG) at the interface without the need for intentional doping in the barrier layer.[1][4] This reduces impurity scattering and enhances electron mobility.[4]

While GaAs is known for its very high electron mobility compared to GaN (8500 cm²/Vs vs. 1250 cm²/Vs), the overall performance of a HEMT device also critically depends on electron saturation velocity and carrier density.[3][5]



Material Property	AlGaAs (on GaAs)	AlGaN (on GaN)	Significance for High-Frequency Devices
Bandgap Energy (eV)	~1.42 - 2.1 (for Al₀.₃Ga₀. ⁷ As)	~3.4 - 6.2	A wider bandgap allows for higher breakdown voltages, higher operating temperatures, and reduced leakage currents.[3]
Breakdown Electric Field (MV/cm)	~0.4	~3.3	A higher breakdown field enables devices to withstand higher voltages, leading to higher power output. [1]
Electron Mobility (cm²/Vs)	High (~8500 in GaAs channel)	Moderate (~1250- 2000 in GaN channel)	High mobility leads to lower on-resistance and faster switching, but is not the only factor for high-frequency performance.[3][5]
Saturation Electron Velocity (10 ⁷ cm/s)	~1.6 - 2.0	~2.5	Higher saturation velocity allows electrons to travel faster under high electric fields, enabling higher frequency operation. [2][6]
Thermal Conductivity (W/cm-K)	~0.46 (GaAs)	~1.3 - 2.3 (GaN)	Superior thermal conductivity allows for more efficient heat dissipation, crucial for



			high-power devices to operate reliably.[2][6]
Polarization Effects	Negligible	Strong (Spontaneous & Piezoelectric)	Induces a high-density 2DEG without impurity doping, leading to higher current and power densities.[1]

Table 1: Comparison of fundamental material properties of AlGaAs/GaAs and AlGaN/GaN systems.



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Fig. 1: Key material property differences.

High-Frequency Device Performance Comparison

The superior material properties of AlGaN directly translate into enhanced performance metrics for HEMT devices, particularly in terms of power handling and frequency response.[1] GaN-based HEMTs consistently demonstrate higher drain currents, breakdown voltages, and power densities compared to their GaAs counterparts.[6][7]

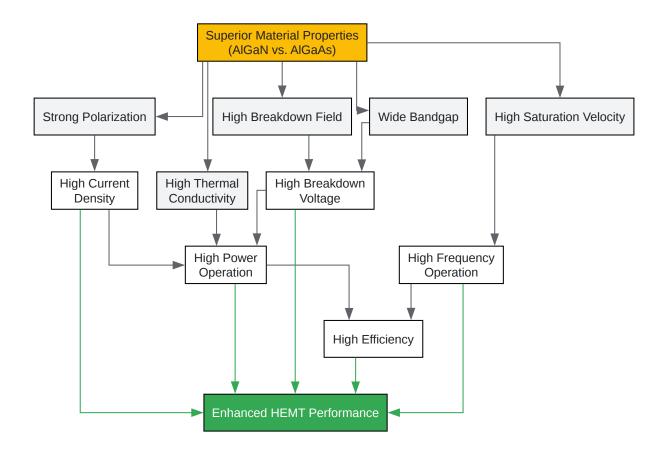


Simulation studies and experimental data show that GaN HEMTs can achieve a higher useful voltage swing, which is indicative of better high-power performance.[7] For instance, in one comparison, the maximum drain current for an AlGaN/GaN HEMT was 66.3 mA at a 0.9V gate bias, significantly larger than the 36.3 mA for a comparable AlGaAs/GaAs HEMT.[7] Furthermore, GaN-based devices offer higher power-handling capabilities; degradation in performance for an AlGaN/GaN HEMT switch occurred at power levels above +15 dBm, whereas for GaAs-based switches, this occurred at just +3.5 dBm.[6]

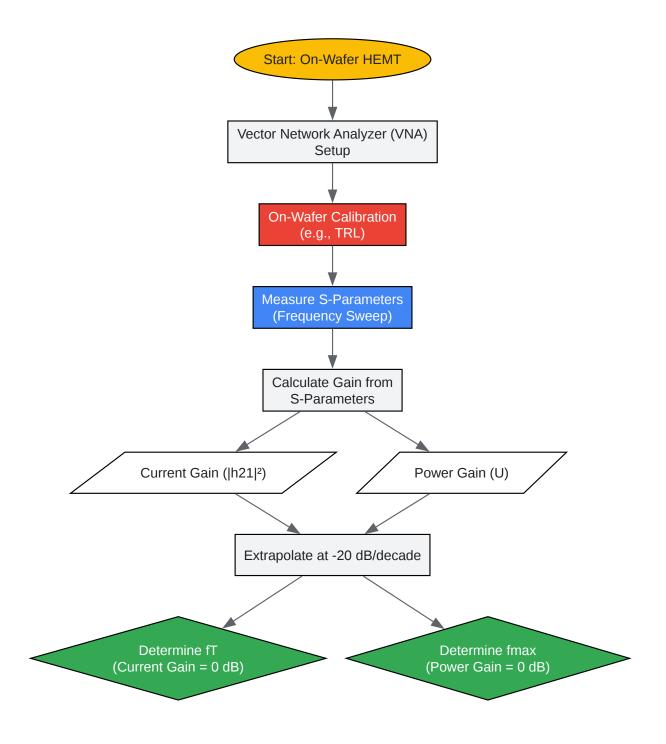
Performance Metric	AlGaAs/GaAs HEMT	AlGaN/GaN HEMT	Source
Max. Drain Current (Id,max)	36.3 mA/mm	66.3 - 663 mA/mm	[7]
Threshold Voltage (Vth)	-0.44 V	-1.0 to -3.98 V	[7][8]
Peak Transconductance (gm)	~66.3 mS/mm (at 0.9V bias)	~146 mS/mm	[7]
Cutoff Frequency (fT)	Varies	70 - 75.4 GHz	[8][9]
Max. Oscillation Frequency (fmax)	Varies	300 GHz (record)	[9]
Breakdown Voltage (Vbr)	Relatively Low	> 100 V (can reach >1500V)	[1][3]
Power Handling Capability	Lower (+3.5 dBm)	Higher (+15 dBm)	[6]

Table 2: Comparison of typical performance parameters for AlGaAs/GaAs and AlGaN/GaN HEMTs.









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